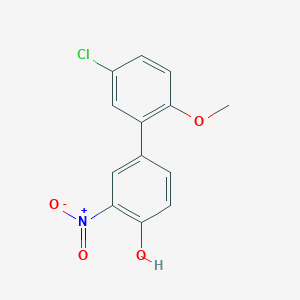
4-(3,5-Dichlorophenyl)-2-nitrophenol, 95%
Übersicht
Beschreibung
4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% (4-DCNP) is a phenolic compound with a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, and has been found to have several advantages and limitations in laboratory experiments. In
Wirkmechanismus
4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% is a phenolic compound, and its mechanism of action is based on its ability to interact with proteins and other biomolecules. The compound is able to form hydrogen bonds with the amino acid residues of proteins and other biomolecules, thus affecting their structure and function. In addition, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% is able to form covalent bonds with proteins and other biomolecules, which further affects their structure and function.
Biochemical and Physiological Effects
4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% has been found to have several biochemical and physiological effects in laboratory experiments. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins and lipids. In addition, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% has been found to inhibit the activity of certain transcription factors involved in the regulation of gene expression. Furthermore, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% has been found to induce apoptosis in certain cell types, and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages and limitations. One of the advantages of 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% is its ability to form hydrogen bonds and covalent bonds with proteins and other biomolecules, which makes it a useful tool for the study of proteins and other biomolecules. In addition, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% is a relatively low-cost compound, which makes it a cost-effective tool for use in laboratory experiments. On the other hand, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% is a toxic compound, and it should be handled with caution in laboratory experiments.
Zukünftige Richtungen
The use of 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% in scientific research has been growing in recent years, and there are several potential future directions for its use. One potential future direction is the use of 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% as a marker for the detection of nitroaromatic compounds in the environment. In addition, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% could be used in the development of new drugs for the treatment of diseases, such as cancer and other diseases. Furthermore, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% could be used in the study of enzymes and their catalytic activity, as well as in the study of the structure and function of proteins and other biomolecules. Finally, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% could be used in the development of new analytical methods for the quantification of proteins and other biomolecules.
Synthesemethoden
4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% can be synthesized by the reaction of 3,5-dichloroaniline with nitric acid. The reaction is conducted in aqueous medium at a temperature of 80-90 degrees Celsius for 3-4 hours. In the reaction, 3,5-dichloroaniline is nitrated to form 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% as the main product. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to speed up the reaction rate.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% has been used in various scientific research applications. It has been used as a reagent in the analysis of proteins and other biomolecules. It is also used as a standard in the determination of the amount of nitration of proteins and other biomolecules. 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% has also been used as a substrate in the study of enzymes and their catalytic activity. In addition, 4-(3,5-Dichlorophenyl)-2-nitrophenol, 95% has been used as a marker for the detection of nitroaromatic compounds in the environment.
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(5-7)15(17)18/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYSZRXVXUEQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686310 | |
| Record name | 3',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-nitrophenol | |
CAS RN |
1261975-42-1 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′,5′-dichloro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261975-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)

